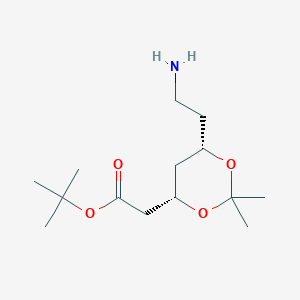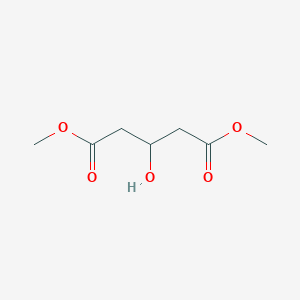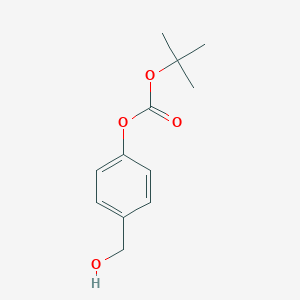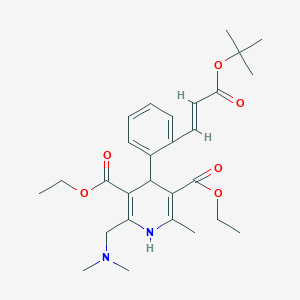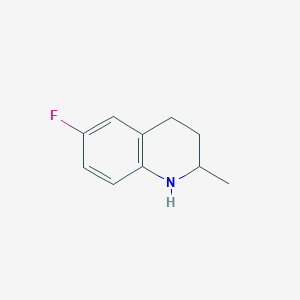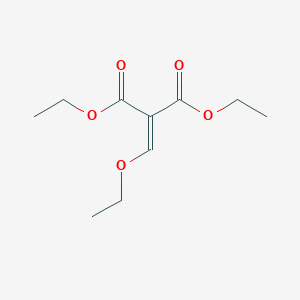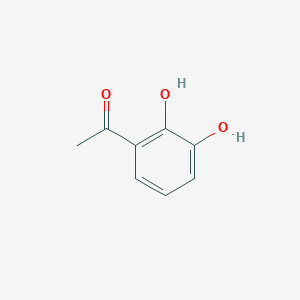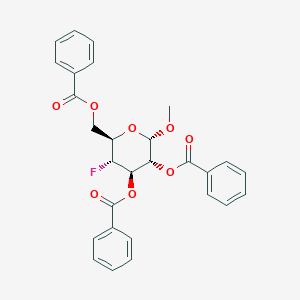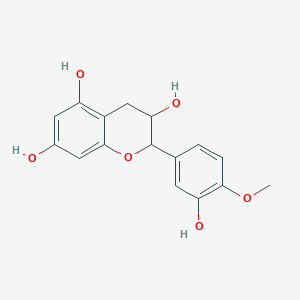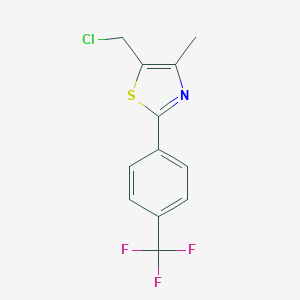
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
概要
説明
Synthesis Analysis
- The synthesis of similar thiazole derivatives often involves complex reactions, including tautomerism and stereoisomerism. For example, a study by Pyrih et al. (2023) explored the synthesis of 5-[(dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one, highlighting the structural changes associated with proton tautomerism of the amidine system in thiazole compounds (Pyrih et al., 2023).
Molecular Structure Analysis
- The molecular structure of thiazole derivatives is characterized by planarity and specific conformational arrangements, as shown in studies like those conducted by Kariuki et al. (2021), where the structure of thiazole compounds was determined through single-crystal diffraction (Kariuki et al., 2021).
Chemical Reactions and Properties
- Thiazole compounds can undergo various chemical reactions, including labilization of specific groups. SouthMichael (1991) described the labilization of the trifluoromethyl group in a thiazolyl compound under mild conditions, emphasizing the reactive nature of these compounds (SouthMichael, 1991).
Physical Properties Analysis
- Thiazole derivatives, such as the one , often exhibit specific physical properties like crystalline structures and specific conformational arrangements, as detailed in the studies by Coyanis et al. (2003), which explored the spectroscopical properties and crystalline structure of thiazoline and thiazole derivatives (Coyanis et al., 2003).
科学的研究の応用
Anticancer Activity : Thiazole-5-carboxamide derivatives, similar in structure to the compound , have shown promising anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Another study highlighted the efficacy of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate in inhibiting leukemia cell growth and its significant antifilarial activity (Kumar et al., 1993).
Photosynthetic Inhibition : Substituted 5-(bis-trifluoromethyl)methyl)-2-aminothiazoles have shown good inhibitory potency on photosystem II activity, indicating potential applications in plant biology or herbicide development (Boyer et al., 2006).
Central Nervous System Studies : A highly potent 5-HT3 receptor antagonist with a thiazole structure has been effective in penetrating the blood-brain barrier, making it useful for both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).
Antibacterial and Fungicidal Activities : Novel thiazole compounds with an ether structure have been found to exhibit anti-bacterial and fungicidal activities, particularly effective against certain pathogens like Gibberella saubinetii and Pellicularia sasakii (Li-ga, 2015).
Antimicrobial Activity : Derivatives of thiazole, such as thiazole-5-carboxamide, have shown promising antimicrobial activity against various bacteria and fungi (Mhaske et al., 2011).
Photophysical Properties : 5-N-arylamino-4-methylthiazoles have demonstrated long-wavelength absorption and luminescence, influenced by substituents at the 2-position of the thiazole core, suggesting their potential in photophysical applications (Murai et al., 2017).
Chemical Synthesis : The thiazole dianion 5 can react with various electrophiles, forming compounds with unique properties, indicating its significance in chemical synthesis and compound development (South & Van Sant, 1991).
作用機序
Safety and Hazards
将来の方向性
The demand for this compound and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
特性
IUPAC Name |
5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJAQPUFIIRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382399 | |
| Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
317318-97-1 | |
| Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

